molecular formula C9H12BrNO2 B13593213 (R)-2-Amino-2-(3-bromo-2-methoxyphenyl)ethan-1-ol

(R)-2-Amino-2-(3-bromo-2-methoxyphenyl)ethan-1-ol

Cat. No.: B13593213
M. Wt: 246.10 g/mol
InChI Key: IXYTZIZTHWKERK-QMMMGPOBSA-N
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Description

(2R)-2-amino-2-(3-bromo-2-methoxyphenyl)ethan-1-ol is an organic compound that features a chiral center, making it optically active This compound is characterized by the presence of an amino group, a bromine atom, and a methoxy group attached to a phenyl ring, along with an ethan-1-ol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-amino-2-(3-bromo-2-methoxyphenyl)ethan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromo-2-methoxybenzaldehyde.

    Reduction: The aldehyde group is reduced to an alcohol using a reducing agent like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Amination: The resulting alcohol is then subjected to amination using reagents such as ammonia or an amine source in the presence of a catalyst.

    Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the (2R)-enantiomer using chiral resolution techniques such as chromatography or crystallization.

Industrial Production Methods

Industrial production of (2R)-2-amino-2-(3-bromo-2-methoxyphenyl)ethan-1-ol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-amino-2-(3-bromo-2-methoxyphenyl)ethan-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to remove the bromine atom or to convert the amino group to an amine.

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3)

Major Products Formed

    Oxidation: Formation of ketones or aldehydes

    Reduction: Formation of amines or dehalogenated products

    Substitution: Formation of substituted phenyl derivatives

Scientific Research Applications

(2R)-2-amino-2-(3-bromo-2-methoxyphenyl)ethan-1-ol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in drug development.

    Industry: Utilized in the production of fine chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of (2R)-2-amino-2-(3-bromo-2-methoxyphenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The amino group and the bromine atom play crucial roles in its binding affinity and reactivity with enzymes and receptors. The compound may act as an inhibitor or activator of certain biochemical pathways, depending on its structural configuration and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • (2R)-2-amino-2-(3-chloro-2-methoxyphenyl)ethan-1-ol
  • (2R)-2-amino-2-(3-fluoro-2-methoxyphenyl)ethan-1-ol
  • (2R)-2-amino-2-(3-iodo-2-methoxyphenyl)ethan-1-ol

Uniqueness

(2R)-2-amino-2-(3-bromo-2-methoxyphenyl)ethan-1-ol is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The methoxy group also contributes to its unique electronic properties and interactions with other molecules.

Properties

Molecular Formula

C9H12BrNO2

Molecular Weight

246.10 g/mol

IUPAC Name

(2R)-2-amino-2-(3-bromo-2-methoxyphenyl)ethanol

InChI

InChI=1S/C9H12BrNO2/c1-13-9-6(8(11)5-12)3-2-4-7(9)10/h2-4,8,12H,5,11H2,1H3/t8-/m0/s1

InChI Key

IXYTZIZTHWKERK-QMMMGPOBSA-N

Isomeric SMILES

COC1=C(C=CC=C1Br)[C@H](CO)N

Canonical SMILES

COC1=C(C=CC=C1Br)C(CO)N

Origin of Product

United States

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